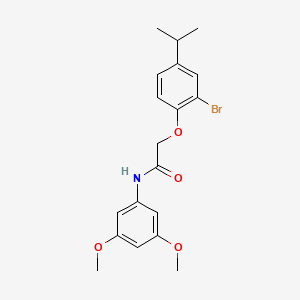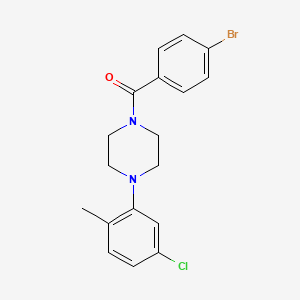![molecular formula C26H24N2O5S B3547502 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-naphthalen-2-yl-N~2~-phenylglycinamide](/img/structure/B3547502.png)
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-naphthalen-2-yl-N~2~-phenylglycinamide
Übersicht
Beschreibung
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-naphthalen-2-yl-N~2~-phenylglycinamide is a complex organic compound characterized by its unique structural features This compound contains a sulfonyl group attached to a 3,4-dimethoxyphenyl ring, a naphthalen-2-yl group, and a phenylglycinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-naphthalen-2-yl-N~2~-phenylglycinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the sulfonyl chloride: The starting material, 3,4-dimethoxybenzenesulfonyl chloride, is prepared by reacting 3,4-dimethoxybenzenesulfonic acid with thionyl chloride.
Coupling with naphthalen-2-ylamine: The sulfonyl chloride is then reacted with naphthalen-2-ylamine in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Formation of the glycinamide moiety: The final step involves coupling the sulfonamide intermediate with phenylglycinamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-naphthalen-2-yl-N~2~-phenylglycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br~2~) or nitric acid (HNO~3~).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-naphthalen-2-yl-N~2~-phenylglycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-naphthalen-2-yl-N~2~-phenylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The aromatic rings may also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide
- N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide
- N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-1-naphthylglycinamide
Uniqueness
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-naphthalen-2-yl-N~2~-phenylglycinamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. The presence of both the naphthalen-2-yl and phenylglycinamide moieties provides a unique scaffold for interaction with biological targets, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)-N-naphthalen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-32-24-15-14-23(17-25(24)33-2)34(30,31)28(22-10-4-3-5-11-22)18-26(29)27-21-13-12-19-8-6-7-9-20(19)16-21/h3-17H,18H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSKVPMQOLOLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-furoyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine](/img/structure/B3547421.png)
![N~1~-(2,5-dichlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B3547426.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2-methoxy-5-methyl-phenyl)-methanesulfonamide](/img/structure/B3547427.png)
![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde](/img/structure/B3547442.png)
![2-{4-[(5-bromo-2-thienyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B3547450.png)
![{3-bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}methanol](/img/structure/B3547458.png)
![N-(4-bromo-2-fluorophenyl)-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3547487.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3547490.png)

![methyl 4-{[(2-{[(5-methyl-2-furyl)methyl]amino}-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]amino}benzoate](/img/structure/B3547503.png)

![N~2~-(3-chloro-2-methylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3547520.png)
![N~2~-methyl-N-[4-(propan-2-yl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide](/img/structure/B3547529.png)

